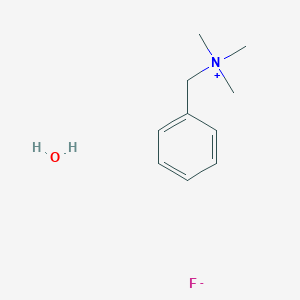

Benzyltrimethylammonium fluoride hydrate

Description

Overview of Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303) as a Versatile Reagent

Benzyltrimethylammonium fluoride hydrate, often abbreviated as BTMAF, is a quaternary ammonium (B1175870) salt with the chemical formula [C₆H₅CH₂N(CH₃)₃]F·xH₂O. smolecule.comwikipedia.org Its primary function in organic synthesis stems from its ability to deliver fluoride ions in organic solvents, a property not shared by inorganic fluorides like potassium fluoride, which are generally insoluble in such media. smolecule.com This solubility is crucial for achieving homogeneous reaction conditions, leading to milder reaction protocols and often higher yields. smolecule.com

The versatility of BTMAF is demonstrated in several key areas of organic synthesis:

Deprotection of Silyl (B83357) Ethers: One of its most common applications is the cleavage of silyl ether protecting groups from hydroxyl functionalities. smolecule.com This reaction is fundamental in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. BTMAF provides a mild and efficient method for this transformation, often showing high selectivity. smolecule.com

Fluorination Reactions: It serves as a mild nucleophilic fluorinating agent for the introduction of fluorine atoms into organic molecules. smolecule.com The incorporation of fluorine can dramatically alter the biological and physical properties of a compound.

Catalysis: BTMAF acts as an efficient catalyst in various organic transformations. It is particularly noted for its role in promoting condensation reactions and the synthesis of heterocyclic compounds under environmentally benign conditions. researchgate.net For instance, it has been effectively used in the Hantzsch synthesis of 1,4-dihydropyridines and polyhydroquinolines. researchgate.netnih.gov

Base and Ionic Liquid Applications: The fluoride ion's basicity allows BTMAF to function as a base in reactions like Michael additions and aldol (B89426) condensations. youtube.com Furthermore, its salt-like nature allows it to be used as an ionic liquid catalyst in certain applications.

The combination of these functions makes this compound a powerful tool in the synthetic chemist's arsenal.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₀H₁₈FNO |

| Molecular Weight | 187.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents like alcohols and ethers. |

| Primary Applications | Silyl ether deprotection, fluorination, base catalysis, phase-transfer catalysis. |

Historical Context and Evolution of this compound Applications in Organic Chemistry

The development and application of this compound are intertwined with the broader history of organofluorine chemistry and phase-transfer catalysis. The field of organofluorine chemistry began to flourish in the mid-20th century, driven by the unique properties imparted by the carbon-fluorine bond. However, the use of fluoride ions in organic synthesis was initially hampered by the poor solubility of inorganic fluoride salts in organic solvents.

A significant breakthrough came with the development of phase-transfer catalysis in the 1960s, which utilized quaternary ammonium salts to transport anions from an aqueous phase to an organic phase. This principle paved the way for reagents like BTMAF, which essentially have the phase-transfer catalyst and the fluoride ion combined in a single, organic-soluble compound. While the synthesis of various quaternary ammonium fluorides was explored, the challenge often lay in preparing them in a truly anhydrous and stable form.

The application of quaternary ammonium fluorides, including the closely related tetrabutylammonium (B224687) fluoride (TBAF), as reagents for the cleavage of silyl ethers became prominent in the latter half of the 20th century. This provided a much milder alternative to the acidic conditions previously required for this deprotection. Over time, the applications of BTMAF expanded beyond just silyl ether cleavage. Researchers began to harness its basic and nucleophilic properties for a wider range of transformations. Its use as a catalyst, particularly in multi-component reactions under solvent-free conditions, represents a more recent evolution, aligning with the principles of green and sustainable chemistry. researchgate.net

Current Research Landscape and Future Trajectories for this compound Studies

The current research landscape for this compound is vibrant, with a strong emphasis on its application in green and sustainable chemistry. Its ability to act as an efficient catalyst under solvent-free conditions is a significant area of investigation.

Recent Research Highlights:

Synthesis of Heterocycles: A notable application is the synthesis of polyhydroquinolines and 1,4-dihydropyridines via the Hantzsch reaction. researchgate.netnih.gov BTMAF has been shown to be an excellent and cost-effective catalyst for these one-pot, multi-component reactions, often proceeding under solvent-free conditions with high yields. researchgate.net

Michael Addition and Aldol Reactions: The basicity of the fluoride ion in BTMAF is exploited in carbon-carbon bond-forming reactions. It can effectively catalyze Michael additions of active methylene (B1212753) compounds to α,β-unsaturated carbonyls. youtube.com

Sustainable Synthesis: The use of BTMAF aligns with the goals of sustainable chemistry by enabling solvent-free reactions, which reduces waste and energy consumption. researchgate.netacs.org

The following table presents data on the catalytic efficiency of this compound in the synthesis of polyhydroquinolines:

| Aldehyde Reactant | Product Yield (%) | Reaction Time (min) |

| 4-Chlorobenzaldehyde | 95 | 20 |

| 4-Methylbenzaldehyde | 92 | 25 |

| 4-Nitrobenzaldehyde | 96 | 15 |

| 3-Nitrobenzaldehyde | 94 | 20 |

| Benzaldehyde | 90 | 30 |

Future Trajectories:

The future of this compound research is likely to follow several key trends:

Development of Novel Catalytic Systems: There is ongoing interest in expanding the catalytic scope of BTMAF to new types of organic transformations. This includes its potential use in asymmetric synthesis by pairing it with chiral cations.

Immobilization and Reusability: To further enhance its green credentials, research may focus on immobilizing the benzyltrimethylammonium fluoride moiety onto solid supports. This would allow for easier separation of the catalyst from the reaction mixture and facilitate its reuse.

Flow Chemistry Applications: The use of BTMAF in continuous flow chemistry systems is a potential area of exploration. Flow chemistry offers advantages in terms of safety, scalability, and reaction control, and soluble catalysts like BTMAF are well-suited for such applications.

Advanced Materials Synthesis: Its role as a fluorinating agent and catalyst makes it a candidate for the synthesis of novel fluorinated polymers and materials with unique properties. smolecule.com The development of new fluoride ion batteries also represents a potential area where novel quaternary ammonium fluorides are being investigated. rsc.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(trimethyl)azanium;fluoride;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.FH.H2O/c1-11(2,3)9-10-7-5-4-6-8-10;;/h4-8H,9H2,1-3H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVPEOYSZICMEA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127582-36-9 | |

| Record name | Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127582-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Advanced Preparations of Benzyltrimethylammonium Fluoride Hydrate

Established Synthetic Pathways for Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303)

The synthesis of benzyltrimethylammonium fluoride hydrate is primarily achieved through two well-established methods: halide exchange and a two-step quaternization-fluorination sequence.

Halide Exchange Reaction: The most common and straightforward method involves a halide exchange reaction starting from a commercially available benzyltrimethylammonium halide, typically the chloride or bromide salt. This process is based on the principle of nucleophilic displacement, where the chloride or bromide ion is replaced by a fluoride ion.

The general reaction involves dissolving benzyltrimethylammonium chloride in an aqueous solution and treating it with a fluoride salt, such as potassium fluoride (KF) or sodium fluoride (NaF). st-andrews.ac.uk The reaction is typically stirred at room temperature or with gentle heating to ensure the dissolution of reagents and to drive the reaction to completion. nih.gov The desired product, this compound, is then isolated by evaporating the water. st-andrews.ac.uk To obtain a product with consistent hydration, controlled crystallization or lyophilization (freeze-drying) from the aqueous solution is often employed. st-andrews.ac.uk

| Starting Material | Reagent | Solvent | Typical Conditions | Product Isolation |

| Benzyltrimethylammonium chloride | Potassium fluoride (KF) | Water | Room Temperature | Evaporation/Crystallization |

| Benzyltrimethylammonium bromide | Sodium fluoride (NaF) | Water/Alcohol mixture | Gentle heating | Lyophilization |

Two-Step Synthesis from Benzyl (B1604629) Halide: An alternative pathway involves the initial formation of the benzyltrimethylammonium cation followed by fluorination. In the first step, benzyl chloride (or benzyl bromide) is reacted with trimethylamine (B31210) in a suitable solvent to form benzyltrimethylammonium chloride via a quaternization reaction.

In the second step, the resulting benzyltrimethylammonium chloride is then subjected to a fluorination reaction. One documented method involves using hydrofluoric acid (HF) to introduce the fluoride anion, leading to the formation of the desired product. This method requires careful handling due to the corrosive and hazardous nature of hydrofluoric acid.

Innovations and Refinements in this compound Synthesis

Control of Hydration State: Benzyltrimethylammonium fluoride is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere. st-andrews.ac.uk Consequently, it is typically prepared and sold as a hydrate. The degree of hydration can significantly impact the compound's reactivity and physical properties. Innovations in its preparation focus on achieving a consistent and specific hydration state, most commonly the monohydrate. st-andrews.ac.uk

This is achieved by carefully controlling the synthesis and workup conditions. For instance, adjusting the polarity of the solvent system during crystallization can influence the amount of water incorporated into the crystal lattice. st-andrews.ac.uk Furthermore, lyophilization of the product from an aqueous solution has been shown to produce a crystalline hydrate with a consistent stoichiometric ratio of water. st-andrews.ac.uk

Advanced Purification Techniques: A significant challenge in the halide exchange method is the potential for contamination of the final product with residual starting halide ions (e.g., chloride). These impurities can interfere with subsequent reactions where the fluoride ion's specific reactivity is required. To address this, refined purification methods have been developed.

Recrystallization: A common technique involves recrystallization from specific solvent mixtures, such as an ethanol/water (e.g., 4:1 v/v) system. Slow cooling during this process promotes the formation of pure crystals of the fluoride salt, leaving the more soluble chloride impurities behind in the mother liquor. st-andrews.ac.uk

Ion-Exchange Chromatography: For applications requiring exceptionally high purity, the crude product can be purified by passing an aqueous solution of the compound through a strong anion-exchange resin. The resin selectively captures the unwanted chloride ions, allowing the pure this compound to be eluted. st-andrews.ac.uk

Analytical Characterization Techniques for Confirming this compound Composition and Purity in Synthetic Studies

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and analytical methods is employed. These techniques provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of the compound.

¹H NMR: Proton NMR spectroscopy is used to confirm the presence of the benzyl and trimethylammonium groups. The spectrum would show characteristic signals for the aromatic protons of the benzyl ring, the methylene (B1212753) protons (-CH₂-), and the methyl protons (-N(CH₃)₃). The integration of these signals helps to confirm the ratio of these groups.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule, showing distinct peaks for the carbons in the methyl, methylene, and aromatic groups.

| ¹H NMR | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Protons | ~7.2 - 7.5 | C₆H₅- |

| Methylene Protons | ~4.5 | -CH₂- |

| Methyl Protons | ~3.1 | -N(CH₃)₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | ~128 - 134 | C₆H₅- |

| Methylene Carbon | ~68 | -CH₂- |

| Methyl Carbons | ~53 | -N(CH₃)₃ |

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (from hydrate water) | ~3400 (broad) |

| Aromatic C-H Stretch | ~3030 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 3000 |

| Aromatic C=C Bending | ~1450 - 1600 |

| C-N Stretch | ~900 - 1200 |

Thermogravimetric Analysis (TGA): TGA is employed to determine the hydration level of the salt. By heating the sample and monitoring its weight loss over a specific temperature range, the number of water molecules per formula unit can be accurately determined. For instance, the monohydrate is expected to lose its water molecule at temperatures around 110–120°C. st-andrews.ac.uk

Reagent Roles and Diverse Applications in Organic Transformations

Deprotection Strategies Employing Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303)

The protection of functional groups is a cornerstone of modern synthetic strategy. Among the most widely used protecting groups for hydroxyl functionalities are silyl (B83357) ethers, prized for their ease of installation and stability across a wide array of reaction conditions. iwu.eduresearchgate.net However, their timely and selective removal is equally crucial for the successful synthesis of a target molecule. Benzyltrimethylammonium fluoride hydrate provides a mild and efficient means for this deprotection. smolecule.com

This compound is highly effective for the cleavage of silyl ether protecting groups under mild conditions. smolecule.com Unlike inorganic fluoride sources, its solubility in common organic solvents facilitates homogeneous reaction mixtures, simplifying procedures and improving reaction efficiency. smolecule.comevitachem.com

The deprotection mechanism is driven by the nucleophilic attack of the fluoride ion on the electrophilic silicon atom of the silyl ether. smolecule.comevitachem.com This process is thermodynamically favorable due to the formation of a very strong silicon-fluorine (Si-F) bond, which is significantly stronger than the silicon-oxygen (Si-O) bond being broken. smolecule.com The reaction proceeds through a pentavalent silicon intermediate, which then collapses to release the free alcohol and form the corresponding silyl fluoride. evitachem.comorganic-chemistry.org

The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom. The general order of stability, and thus the difficulty of cleavage, is typically: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). researchgate.netnih.gov This differential reactivity allows for the selective deprotection of one silyl ether in the presence of another, more robust one. gelest.com For instance, TBDMS ethers can be cleaved under conditions where TIPS or TBDPS ethers remain intact. nih.govresearchgate.net

The table below illustrates the typical conditions and outcomes for the deprotection of various silyl ethers using fluoride-based reagents.

| Silyl Ether Substrate | Reagent | Conditions | Product Yield | Reference |

| Primary TBDMS Ether | TBAF | THF, 25 °C | High | iwu.eduorganic-chemistry.org |

| Phenolic TBDMS Ether | KHF₂ | MeOH, RT | >90% | nih.gov |

| Secondary TBDPS Ether | TBAF | THF | Modest | gelest.com |

| Primary TIPS Ether | AgF | Methanol | High | jmcs.org.mx |

This table presents representative data for fluoride-mediated silyl ether cleavage. TBAF (Tetrabutylammonium fluoride) is often used as a benchmark for fluoride-ion-mediated deprotection and its reactivity is comparable to this compound.

The utility of this compound extends beyond the deprotection of silyl ethers to other organosilicon compounds. Its role as a fluoride source is effective in cleaving other silicon-carbon and silicon-heteroatom bonds.

Silyl Acetylenes: Silyl groups, particularly the trimethylsilyl (B98337) (TMS) group, are frequently used to protect terminal alkynes during synthesis, for example, in Sonogashira coupling reactions. researchgate.netnih.gov The removal of the silyl group, known as protiodesilylation, is necessary to liberate the terminal alkyne for further reactions. This is readily accomplished under mild conditions using fluoride sources. nih.gov The reaction proceeds similarly to silyl ether cleavage, where the fluoride ion attacks the silicon atom, leading to the cleavage of the Si-C(sp) bond. This method is often preferred over basic hydrolysis (e.g., K₂CO₃/MeOH), especially for substrates sensitive to basic conditions. nih.govreddit.com

Silyl Enol Ethers: Silyl enol ethers are versatile intermediates in organic synthesis, serving as enolate surrogates in various carbon-carbon bond-forming reactions. wikipedia.org Hydrolysis of a silyl enol ether regenerates the parent carbonyl compound. This transformation can be facilitated by fluoride ions, which attack the silicon atom to break the Si-O bond, yielding the enolate which is then protonated to give the carbonyl compound. wikipedia.orgrsc.org

Fluorination Reactions Mediated by this compound

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making fluorination reactions a critical tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.orgsigmaaldrich.com this compound serves as a convenient and effective nucleophilic fluoride source for these transformations. evitachem.com

As a source of soluble fluoride ions, this compound can be used to directly introduce fluorine into organic molecules through nucleophilic substitution reactions. evitachem.com The fluoride anion (F⁻) acts as the nucleophile, displacing a suitable leaving group (e.g., halides, tosylates, mesylates) from an sp³-hybridized carbon center in a classic Sₙ2 reaction. acsgcipr.org

For aromatic systems, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly with electron-deficient aromatic rings, to replace leaving groups like nitro or halide groups with fluorine. acsgcipr.org The reactivity of the fluoride ion is highly dependent on the solvent environment; polar aprotic solvents enhance its nucleophilicity. nih.gov The use of quaternary ammonium (B1175870) fluoride salts like this compound provides "naked" fluoride ions in organic media, boosting their reactivity compared to inorganic metal fluorides. acsgcipr.org

| Substrate Type | Leaving Group | Reaction Type | Product |

| Primary Alkyl Halide | Br, I | Sₙ2 | Alkyl Fluoride |

| Alkyl Tosylate | OTs | Sₙ2 | Alkyl Fluoride |

| Activated Aryl Halide | Cl, Br | SₙAr | Aryl Fluoride |

| Activated Aryl Nitro Compound | NO₂ | SₙAr | Aryl Fluoride |

The ability to introduce fluorine under relatively mild conditions makes this compound a valuable reagent in the multistep synthesis of complex, biologically active molecules. smolecule.com Its role as a fluorinating agent allows for the late-stage introduction of fluorine, a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate. sigmaaldrich.comevitachem.com Furthermore, it can be employed in the synthesis of fluorinated materials. smolecule.com While specific, complex examples are diverse, the fundamental reaction remains the nucleophilic displacement of a leaving group, enabling the construction of intricate molecular architectures containing the strategically placed fluorine atoms that are crucial for their function. evitachem.com

Catalytic Activities of this compound in Organic Synthesis

Beyond its stoichiometric use in deprotection and fluorination, this compound also exhibits significant catalytic activity in various organic transformations. researchgate.net Its ionic nature allows it to function as an ionic liquid catalyst in certain contexts, while its basicity and fluoride component enable it to catalyze specific condensation reactions.

A prominent example of its catalytic prowess is in the Hantzsch pyridine (B92270) synthesis. This multi-component reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt to form 1,4-dihydropyridines (1,4-DHPs). researchgate.netresearchgate.net this compound has been shown to be an excellent and cost-effective catalyst for this transformation, often proceeding under solvent-free conditions with high efficiency. researchgate.net The 1,4-DHPs can subsequently be aromatized to the corresponding pyridines. researchgate.net The catalytic role likely involves the activation of reactants through hydrogen bonding or general base catalysis.

The table below summarizes the synthesis of various 1,4-dihydropyridine (B1200194) derivatives using this compound as a catalyst.

| Aldehyde | β-Ketoester | Ammonia Source | Product Yield | Reference |

| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | High | researchgate.netresearchgate.net |

| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | High | researchgate.net |

| 4-Methylbenzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | High | researchgate.net |

| 4-Nitrobenzaldehyde | Methyl Acetoacetate | Ammonium Acetate | High | researchgate.netresearchgate.net |

This compound as a Catalyst in Multicomponent Reactions

This compound has emerged as a significant catalyst in the field of organic synthesis, particularly in the context of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. The utility of this compound in this domain is primarily attributed to its role as an efficient and cost-effective catalyst that can operate under simple and environmentally benign conditions. Its application often facilitates the construction of complex molecular frameworks from readily available starting materials, streamlining synthetic pathways and reducing waste.

Catalysis in Specific Organic Transformations (e.g., Hantzsch 1,4-Dihydropyridine Synthesis)

A prominent example of this compound's catalytic prowess is in the Hantzsch 1,4-dihydropyridine synthesis. This well-known multicomponent reaction traditionally involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous drugs.

Research has demonstrated that this compound serves as an excellent catalyst for this transformation, often under solvent-free conditions. This approach presents a simple, cost-effective, and efficient protocol for the synthesis of Hantzsch 1,4-dihydropyridines. The use of this catalyst can lead to high yields of the desired products in shorter reaction times compared to traditional methods. The catalytic activity of this compound in this context showcases its potential to promote complex organic transformations in a more sustainable manner.

Table 1: this compound in Hantzsch 1,4-Dihydropyridine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Conditions | Product |

|---|---|---|---|---|---|

| Aldehyde | β-ketoester | Ammonia/Ammonium Salt | This compound | Solvent-free | 1,4-Dihydropyridine |

Applications in the Synthesis of Advanced Materials

Utilization in the Preparation of Fluorinated Polymeric and Functional Materials

This compound also finds application as a reagent in the synthesis of specialized fluorinated materials. Its role in this area is primarily as a mild fluorinating agent, enabling the introduction of fluorine atoms into organic molecules. This capability is valuable for the preparation of fluorinated polymers and other functional materials that possess unique and desirable properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. While the full scope of its application in polymer chemistry is an area of ongoing exploration, its utility as a source of organic-soluble fluoride makes it a valuable tool for the synthesis of complex fluorinated molecules that can serve as monomers or modifiers for advanced materials.

Contributions to Anion Exchange Membrane Development through Grafting Methodologies

In the realm of advanced materials, the benzyltrimethylammonium functional group plays a crucial role in the development of anion exchange membranes (AEMs). These membranes are critical components in various electrochemical devices, including fuel cells. One effective method for preparing AEMs involves the grafting of polymers containing benzyltrimethylammonium groups onto stable polymer substrates.

A common approach is the radiation-grafting of vinylbenzyl chloride onto polymer films such as ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE). Following the grafting process, the vinylbenzyl chloride moieties are aminated with trimethylamine (B31210) to introduce the benzyltrimethylammonium functional groups. This methodology allows for the creation of AEMs with controlled ion-exchange capacities. The resulting membranes, featuring pendent benzyltrimethylammonium groups, exhibit promising ionic conductivity and chemical stability, which are essential for long-term performance in alkaline environments. Research in this area has also explored the synthesis of AEMs by grafting (vinylbenzyl)trimethylammonium chloride directly onto substrates like polyvinyl chloride, further demonstrating the versatility of this approach in creating functional materials for energy applications. daneshyari.com

Table 2: Benzyltrimethylammonium Group in Anion Exchange Membrane Synthesis

| Substrate Polymer | Grafting Monomer | Functionalization Step | Final Functional Group | Application |

|---|---|---|---|---|

| Ethylene tetrafluoroethylene (ETFE) | Vinylbenzyl chloride | Amination with trimethylamine | Pendent benzyltrimethylammonium | Anion Exchange Membranes |

| Polyvinyl chloride (PVC) | (Vinylbenzyl)trimethylammonium chloride | Direct grafting | Pendent benzyltrimethylammonium | Anion Exchange Membranes |

Mechanistic Investigations of Benzyltrimethylammonium Fluoride Hydrate Reactivity

Elucidation of the Mechanism of Silyl (B83357) Ether Cleavage by Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303)

The cleavage of silyl ethers is a fundamental deprotection strategy in multi-step organic synthesis, and fluoride reagents are exceptionally effective for this purpose. The mechanism for this transformation, facilitated by sources like benzyltrimethylammonium fluoride hydrate, is distinct from typical nucleophilic substitution at a carbon center and proceeds through a hypervalent silicon intermediate. ic.ac.ukstackexchange.com

The process is initiated by the nucleophilic attack of the fluoride ion on the electrophilic silicon atom of the silyl ether. organic-chemistry.org This attack leads to the formation of a pentacoordinate, hypervalent silicon intermediate. ic.ac.ukstackexchange.com This intermediate adopts a trigonal bipyramidal geometry, a stable arrangement for such 5-coordinate silicon species. ic.ac.uk The highly electronegative fluoride and oxygen atoms preferentially occupy the axial positions to minimize electronic repulsion.

The subsequent step involves the collapse of this intermediate. The silicon-oxygen (Si-O) bond is cleaved, expelling the corresponding alkoxide, which is then protonated (typically by the hydrate water molecules or upon workup) to yield the free alcohol. ic.ac.uk The process results in the formation of a stable fluorosilane byproduct. The entire sequence is driven by the high thermodynamic stability of the silicon-fluorine (Si-F) bond. organic-chemistry.org

| Step | Description | Key Features |

|---|---|---|

| 1: Nucleophilic Attack | The fluoride ion (F⁻) from this compound attacks the silicon atom of the silyl ether (R₃Si-OR'). | Formation of a new Si-F bond. |

| 2: Intermediate Formation | A pentacoordinate, hypervalent silicon intermediate is formed. | Trigonal bipyramidal geometry; F and OR' occupy axial positions. |

| 3: Bond Cleavage | The intermediate collapses, cleaving the silicon-oxygen (Si-O) bond. | Expulsion of the alkoxide (⁻OR'). |

| 4: Product Formation | The alkoxide is protonated to form the alcohol (R'-OH), and a stable fluorosilane (R₃Si-F) is generated as a byproduct. | Thermodynamically driven by strong Si-F bond formation. |

Mechanistic Pathways in this compound-Mediated Fluorination Reactions

Beyond its role in deprotection, this compound serves as a potent nucleophilic fluorinating agent. The primary mechanistic pathway for these transformations is the bimolecular nucleophilic substitution (SN2) reaction. acsgcipr.org In this concerted, single-step process, the fluoride ion attacks an electrophilic carbon center, displacing a suitable leaving group (such as a tosylate, mesylate, or halide) and resulting in the inversion of stereochemistry at that center.

The efficacy of the reaction is influenced by several factors. Polar aprotic solvents, which solvate the benzyltrimethylammonium cation while leaving the fluoride ion relatively "naked" and highly nucleophilic, can significantly accelerate the reaction rate. chemistrysteps.com

The quaternary ammonium (B1175870) cation itself is not merely a spectator ion. In some cases, it can act as a bifunctional promoter. nih.gov Quantum chemical studies on similar systems have shown that the cation can form hydrogen bonds with both the incoming fluoride nucleophile and the leaving group, stabilizing the transition state and lowering the activation energy. nih.gov This cooperative effect leads to a more compact and favorable transition state geometry for the SN2 displacement. nih.gov While the SN2 pathway is dominant for primary and secondary substrates, competing pathways like elimination (E2) can occur, particularly with sterically hindered substrates or under more basic conditions. nih.gov

| Pathway | Description | Substrate Preference | Key Characteristics |

|---|---|---|---|

| SN2 (Bimolecular Nucleophilic Substitution) | A concerted, one-step mechanism where the fluoride ion attacks the carbon center as the leaving group departs. | Primary > Secondary alkyl halides/sulfonates. | Inversion of stereochemistry; second-order kinetics. chemistrysteps.com |

| E2 (Bimolecular Elimination) | A concerted, one-step mechanism where the fluoride ion acts as a base, abstracting a proton anti-periplanar to the leaving group. | Secondary and Tertiary substrates; sterically hindered bases. | Formation of an alkene; competes with SN2. nih.gov |

| SNAr (Nucleophilic Aromatic Substitution) | A two-step addition-elimination mechanism for activated aryl halides. | Electron-deficient aromatic rings (e.g., with -NO₂ groups). | Formation of a Meisenheimer complex intermediate. acsgcipr.org |

Studies on the Catalytic Reaction Mechanisms of this compound

This compound is an effective catalyst for various organic reactions, notably in multicomponent condensations such as the Hantzsch synthesis of 1,4-dihydropyridines. researchgate.netresearchgate.net In this context, the fluoride ion functions primarily as a Brønsted-Lowry base. royalsocietypublishing.orgrsc.org

The proposed mechanism for the Hantzsch reaction catalyzed by this compound involves the following key steps:

Enolate Formation: The fluoride ion abstracts an acidic α-proton from one of the β-dicarbonyl compounds (e.g., ethyl acetoacetate), generating a reactive enolate intermediate. This is often the rate-initiating step.

Knoevenagel Condensation: The newly formed enolate attacks the carbonyl carbon of an aldehyde, leading to a Knoevenagel condensation product after dehydration.

Enamine Formation: A second molecule of the β-dicarbonyl compound reacts with an ammonia (B1221849) source (like ammonium acetate) to form an enamine.

Michael Addition & Cyclization: The enamine undergoes a Michael addition to the Knoevenagel adduct. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine (B1200194) ring system.

Throughout this cycle, the fluoride ion is regenerated, fulfilling its catalytic role. The benzyltrimethylammonium cation aids the process by ensuring the solubility of the fluoride catalyst in the organic reaction medium.

| Step | Catalyst Role | Transformation |

|---|---|---|

| 1 | Acts as a base (F⁻) | Deprotonation of a β-dicarbonyl compound to form an enolate. |

| 2 | - | Enolate attacks the aldehyde (Knoevenagel condensation). |

| 3 | - | A second β-dicarbonyl reacts with ammonia to form an enamine. |

| 4 | - | Michael addition of the enamine to the Knoevenagel adduct. |

| 5 | Catalyst is regenerated | Intramolecular cyclization and dehydration to form the 1,4-dihydropyridine. |

Kinetic and Thermodynamic Aspects Governing this compound Reactivity

The reactivity of this compound is governed by fundamental kinetic and thermodynamic principles.

Silyl Ether Cleavage:

Thermodynamics: The deprotection of silyl ethers is a highly favorable, or exo-energic, process. ic.ac.uk The primary driving force is the formation of the exceptionally strong silicon-fluorine bond, which has a bond dissociation energy of approximately 135-140 kcal/mol. This is significantly stronger than the Si-O bond being cleaved (approx. 108-110 kcal/mol). libretexts.org

Fluorination Reactions:

Thermodynamics: The feasibility of SN2 fluorination depends on the relative stability of the starting materials and products. The reaction is favored when a weak C-X bond (where X is a good leaving group like -OTs) is replaced by a strong C-F bond.

Kinetics: SN2 fluorination reactions typically follow second-order kinetics, being first-order in both the substrate and the fluoride nucleophile. The rate is highly sensitive to the steric hindrance at the reaction center, the nature of the leaving group, and the solvent. chemistrysteps.com The activation energy for the reaction of fluoride atoms with silicon surfaces has been measured to be as low as 0.108 eV (approx. 2.5 kcal/mol), indicating a very facile process under certain conditions. researchgate.net

| Reaction | Parameter | Finding/Value | Significance |

|---|---|---|---|

| Silyl Ether Cleavage | Thermodynamics | Δ(Bond Energy) ≈ +25-30 kcal/mol (Si-F formed vs. Si-O broken). libretexts.org | The reaction is highly exergonic and thermodynamically driven. |

| Kinetics | The highest energy barrier can be the pseudo-rotation of the pentacoordinate intermediate. ic.ac.uk | The rate may be controlled by conformational changes in the intermediate, not just the initial attack. | |

| Fluorination (SN2) | Thermodynamics | Driven by the formation of a strong C-F bond and departure of a stable leaving group. | The overall energy change (ΔG) of the reaction must be negative for it to be spontaneous. |

| Kinetics | Activation energy for F atom attack on Si surface: ~0.108 eV (~2.5 kcal/mol). researchgate.net | Demonstrates the high reactivity of fluoride towards silicon centers, with a low kinetic barrier. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303) Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. epstem.net For benzyltrimethylammonium fluoride hydrate, these studies would involve optimizing the molecular geometry to determine bond lengths, bond angles, and dihedral angles of the benzyltrimethylammonium cation, the fluoride anion, and their interactions with water molecules in the hydrate structure.

Key aspects of such investigations would include:

Molecular Electrostatic Potential (MEP) Maps: These maps would visualize the charge distribution around the molecule, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the compound will interact with other reagents.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. bohrium.com

Reactivity Descriptors: DFT can be used to calculate global chemical reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity. These descriptors provide a quantitative measure of the molecule's stability and reactivity. bohrium.com

While specific quantum chemical studies focused solely on this compound are not widely available in public literature, the principles of these investigations are well-established and provide a framework for understanding its molecular properties.

Computational Modeling of Reaction Mechanisms and Transition States Involving this compound

This compound is known to act as an efficient catalyst in organic synthesis, such as in the one-pot synthesis of Hantzsch 1,4-dihydropyridines. researchgate.net Computational modeling is a vital tool for understanding the mechanisms of such reactions.

By employing methods like DFT, researchers can map out the entire reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. The key objectives of such modeling include:

Transition State Theory: This theory is used to calculate the activation energy barriers of a reaction, which determines the reaction rate. nrel.gov

Mechanism Elucidation: Computational studies can help to distinguish between different possible reaction mechanisms by comparing the calculated energy profiles. For instance, in its catalytic role, the fluoride ion's interaction with reactants can be modeled to understand how it facilitates the reaction.

While detailed computational studies on the reaction mechanisms involving this compound as a catalyst are not extensively documented, the computational approaches provide a robust framework for such investigations.

Molecular Dynamics Simulations for Understanding Solvation Effects and Ion Transport

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior of molecules over time. For this compound, MD simulations can provide detailed insights into how the benzyltrimethylammonium cation and the fluoride anion interact with water molecules and how they move within a solution.

Key areas of investigation using MD simulations would include:

Solvation Structure: MD simulations can reveal the structure of the solvation shells around the cation and anion. For the fluoride ion, these simulations can detail the formation of a rigid solvation shell, classifying it as a "structure-making" particle. nih.gov

Ion Transport: These simulations can be used to calculate transport properties like the self-diffusion constant of the ions in a solution. This is crucial for understanding the compound's behavior in various applications, such as in electrolytes.

Hydration Effects: The hydrate nature of the compound means that water molecules play a significant role in its properties. MD simulations can elucidate the dynamics of these water molecules and their influence on the stability and reactivity of the ionic pair.

First-principles MD simulations, which use quantum mechanical calculations for the interatomic forces, can provide a highly accurate description of these systems, capturing details of hydrogen bonding and electronic properties. nih.gov

Prediction and Analysis of Degradation Pathways of Benzyltrimethylammonium Cation in Chemical Environments

The stability of the benzyltrimethylammonium (BTMA) cation is a critical factor in its applications, particularly in alkaline environments such as in anion exchange membranes for fuel cells. mdpi.com Computational studies have been instrumental in predicting and analyzing the degradation pathways of the BTMA cation.

The primary degradation mechanisms for the BTMA cation in the presence of hydroxide (B78521) ions are nucleophilic substitution (SN2) reactions. There are two main pathways:

Benzyl (B1604629) SN2 Pathway: A hydroxide ion attacks the benzylic carbon, leading to the formation of benzyl alcohol and trimethylamine (B31210).

Methyl SN2 Pathway: A hydroxide ion attacks one of the methyl carbons, resulting in the formation of benzyldimethylamine and methanol.

Computational studies using DFT have shown that the benzyl SN2 pathway is the dominant degradation route due to a lower activation energy barrier compared to the methyl SN2 pathway. researchgate.net The calculated barrier height for the nucleophilic substitution at the benzylic position of the BTMA cation by a hydroxide ion is 90.8 kJ/mol (approximately 21.7 kcal/mol). acs.org Another study calculated the transition state barriers for the benzyl and methyl SN2 pathways to be 23.3 kcal/mol and 25.1 kcal/mol, respectively, at 160°C. researchgate.net

Furthermore, computational models have been used to investigate how substituents on the benzyl ring affect the stability of the BTMA cation. It has been found that electron-releasing groups at the meta-positions can increase the degradation barrier, thereby enhancing the stability of the cation. researchgate.net

Table 1: Calculated Activation Energy Barriers for the Degradation of Benzyltrimethylammonium Cation

| Degradation Pathway | Activation Energy Barrier (kJ/mol) | Activation Energy Barrier (kcal/mol) | Note |

|---|---|---|---|

| Nucleophilic substitution at the benzylic position | 90.8 acs.org | ~21.7 | By hydroxide ion. |

| Benzyl SN2 | 23.3 researchgate.net | At 160°C. | |

| Methyl SN2 | 25.1 researchgate.net | At 160°C. |

Comparative Analyses with Analogous Fluoride Reagents and Quaternary Ammonium Salts

Comparative Performance of Benzyltrimethylammonium (B79724) Fluoride (B91410) Hydrate (B1144303) versus Tetrabutylammonium (B224687) Fluoride (TBAF)

Benzyltrimethylammonium fluoride (BTMAF) hydrate and Tetrabutylammonium fluoride (TBAF) are both prominent quaternary ammonium (B1175870) salts utilized as organic-soluble fluoride sources. evitachem.comwikipedia.org Their primary application is in the cleavage of silyl (B83357) ether protecting groups, a crucial step in multi-step organic synthesis. smolecule.comsacheminc.com While they share a common function, their performance can differ based on the specific reaction conditions and substrate.

Both BTMAF and TBAF are commercially available as hydrated salts, as obtaining them in a completely anhydrous form is challenging. wikipedia.orgsacheminc.com The presence of water can influence their reactivity. TBAF is typically sold as a trihydrate or a solution in tetrahydrofuran (B95107) (THF). sacheminc.com BTMAF is also available as a stable hydrate. smolecule.com The primary structural difference lies in the cation: BTMAF has three methyl groups and one benzyl (B1604629) group attached to the nitrogen atom, whereas TBAF has four butyl groups. evitachem.com This difference in alkyl substituents affects properties like solubility and steric hindrance around the fluoride anion.

In desilylation reactions, both reagents are highly effective. smolecule.comsacheminc.com They offer the advantage of solubility in common organic solvents, allowing for homogeneous reaction mixtures, which is a significant improvement over inorganic fluoride sources like potassium fluoride. smolecule.com TBAF is arguably the most widely used reagent for removing tert-butyldimethylsilyl (TBDMS) protecting groups due to its high efficacy. sacheminc.comnih.gov However, the choice between BTMAF and TBAF can be substrate-dependent. The slightly different steric and electronic nature of the benzyltrimethylammonium cation compared to the tetrabutylammonium cation can lead to variations in reaction rates and selectivity in complex molecules with multiple sensitive functional groups.

Beyond desilylation, both compounds can act as mild fluorinating agents and as bases in various organic transformations. sacheminc.com For instance, TBAF has been used in dehydrobromination and as a base catalyst for condensation and alkylation reactions. sacheminc.comresearchgate.net BTMAF hydrate has shown excellent catalytic activity in the one-pot synthesis of Hantzsch 1,4-dihydropyridines. researchgate.netresearchgate.net The comparative performance in these varied applications is an area of ongoing investigation, with the choice of reagent often being determined empirically for a specific synthetic challenge.

| Feature | Benzyltrimethylammonium Fluoride (BTMAF) Hydrate | Tetrabutylammonium Fluoride (TBAF) |

|---|---|---|

| Primary Use | Cleavage of silyl ether protecting groups, source of organic-soluble fluoride. wikipedia.orgsmolecule.com | Cleavage of silyl ether protecting groups, source of organic-soluble fluoride. evitachem.comsacheminc.com |

| Cation Structure | Benzyltrimethylammonium [C₆H₅CH₂N(CH₃)₃]⁺. evitachem.com | Tetrabutylammonium [N(C₄H₉)₄]⁺. evitachem.com |

| Common Form | Hydrate (solid). wikipedia.orgsmolecule.com | Trihydrate (solid) or solution in THF. sacheminc.com |

| Solubility | Soluble in organic solvents. smolecule.com | Soluble in organic solvents. sacheminc.com |

| Other Applications | Catalyst in reactions like Hantzsch 1,4-dihydropyridine (B1200194) synthesis. researchgate.net | Base in elimination, condensation, and alkylation reactions. sacheminc.com |

Comparative Reactivity and Selectivity with Other Organic-Soluble Fluoride Sources

While BTMAF and TBAF are widely used, a range of other organic-soluble fluoride sources are available to synthetic chemists, each with distinct reactivity and selectivity profiles. These include other quaternary ammonium salts, HF-based reagents, and hypervalent silicates. chinesechemsoc.org

HF-Based Reagents : Reagents like triethylamine (B128534) trihydrofluoride (Et₃N•3HF) and pyridine-HF (Olah's Reagent) are powerful fluorinating agents. chinesechemsoc.orglew.ro They are significantly more acidic than quaternary ammonium fluorides. This acidity can be detrimental when working with acid-sensitive substrates, leading to undesired side reactions. lew.ro In contrast, BTMAF operates under milder, less acidic conditions, making it preferable for the deprotection of delicate molecules. smolecule.com The reactivity of HF-based reagents can be tuned by varying the ratio of HF to the amine base, which alters the composition and size of the poly(hydrogen fluoride) anions and thus the nucleophilicity of the fluoride. nih.gov

Alkali Metal Fluorides with Crown Ethers : Inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF) have low solubility in organic solvents. Their reactivity can be enhanced by using phase-transfer catalysts, such as crown ethers (e.g., 18-crown-6), which chelate the metal cation and release a more "naked" and nucleophilic fluoride anion. While effective, this two-component system can be more cumbersome than using a pre-formed, soluble salt like BTMAF. Furthermore, the basicity of the fluoride from KF/crown ether can be high, potentially causing side reactions like elimination.

Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) : TASF is another source of anhydrous fluoride that is highly soluble in organic solvents. It is known for its ability to cleave even very stable silyl ethers. Its reactivity is often compared to that of anhydrous TBAF. rsc.org

The choice of fluoride source depends critically on the specific transformation. For simple desilylations where the substrate is robust, a variety of reagents may be effective. However, for complex substrates requiring high chemoselectivity, the milder nature of BTMAF hydrate can be a distinct advantage over more aggressive reagents like HF-amine complexes or highly basic systems.

| Fluoride Source | Typical Application | Key Characteristics | Comparison to BTMAF Hydrate |

|---|---|---|---|

| Potassium Fluoride (KF) | Desilylation, Fluorination. organic-chemistry.org | Inexpensive, low solubility in organic solvents, often requires phase-transfer catalyst. smolecule.com | BTMAF offers superior solubility and homogeneous reaction conditions. smolecule.com |

| Cesium Fluoride (CsF) | Fluorination, base catalyst. chinesechemsoc.org | More soluble and reactive than KF, but more expensive. | BTMAF is generally used under milder conditions. |

| Triethylamine Trihydrofluoride (Et₃N•3HF) | Fluorination. chinesechemsoc.orgnih.gov | Acidic, powerful fluorinating agent, soluble in organic solvents. lew.ro | BTMAF is much less acidic and gentler on acid-sensitive functional groups. |

| Tetrabutylammonium Fluoride (TBAF) | Desilylation, base catalyst. sacheminc.com | Highly soluble, effective for desilylation, hygroscopic. evitachem.comsacheminc.com | Performance is often comparable, with subtle differences based on cation structure. evitachem.com |

| TASF | Desilylation. rsc.org | Source of anhydrous fluoride, highly reactive. | BTMAF is a hydrate and generally considered a milder reagent. |

Advantages and Limitations of Benzyltrimethylammonium Fluoride Hydrate in Specific Synthetic Scenarios

The utility of a reagent is best understood by examining its performance in specific chemical contexts. This compound possesses a set of properties that make it advantageous in certain scenarios, while also having limitations.

Advantages:

Mild Reaction Conditions for Desilylation: One of the primary advantages of BTMAF hydrate is its ability to cleave silyl ethers under mild, often room temperature, conditions. smolecule.com This is particularly valuable in the late stages of complex molecule synthesis, where harsh deprotection methods could degrade other sensitive functional groups present in the molecule. Its mildness allows for high chemoselectivity, for instance, removing a silyl ether without affecting esters, acetals, or other protecting groups.

High Reactivity and Efficiency: Despite its mildness, BTMAF exhibits high reactivity towards the silicon-oxygen bond, leading to efficient cleavage and often requiring shorter reaction times compared to some other mild methods. smolecule.com

Organic Solubility: As a quaternary ammonium salt, BTMAF is readily soluble in common organic solvents like THF, acetonitrile, and dichloromethane. smolecule.com This allows reactions to be carried out in a single phase, which simplifies reaction setup, improves reproducibility, and facilitates workup compared to heterogeneous systems involving inorganic fluorides. smolecule.com

Catalytic Applications: BTMAF hydrate has proven to be an efficient and cost-effective catalyst for multicomponent reactions, such as the Hantzsch synthesis of 1,4-dihydropyridines, under solvent-free conditions. researchgate.net This expands its utility beyond a simple stoichiometric reagent.

Limitations:

Hygroscopic Nature: Like most quaternary ammonium fluorides, BTMAF is hygroscopic and commercially available as a hydrate. wikipedia.orgsmolecule.com The presence of water can be problematic in reactions that are sensitive to moisture. While it can be dried under vacuum, achieving a truly anhydrous state is difficult and the resulting anhydrous salt can be highly basic and unstable.

Basicity: The fluoride ion is a reasonably strong base (the pKa of its conjugate acid, HF, is ~3.2). In substrates prone to base-mediated elimination or epimerization, the use of BTMAF could lead to undesired side products. This basicity is often a limiting factor for TBAF as well. stackexchange.com

Fluoride Reactivity: While useful for desilylation, the fluoride ion is also a potent nucleophile. In substrates containing other electrophilic sites, unintended nucleophilic attack by fluoride can occur, leading to a complex mixture of products. Careful control of reaction conditions is necessary to ensure selectivity.

Structural and Electronic Factors Influencing Reactivity in Quaternary Ammonium Fluorides

The reactivity of quaternary ammonium fluorides (QAFs) like BTMAF is not solely determined by the fluoride anion but is significantly modulated by the structure of the accompanying cation, the level of hydration, and the solvent environment. mdpi.com

Cation Structure: The size and shape of the quaternary ammonium cation ([R₄N]⁺) are critical. evitachem.com Larger, bulkier cations, such as tetrabutylammonium, lead to greater charge separation between the cation and the fluoride anion. This separation reduces ion pairing, resulting in a more "naked" and, therefore, more nucleophilic and basic fluoride ion. mdpi.com In BTMAF, the combination of three smaller methyl groups and a larger benzyl group presents a different steric and electronic profile compared to the four symmetrical butyl groups of TBAF. evitachem.com This asymmetry can influence how the cation packs in the crystal lattice and how it solvates in solution, thereby affecting the availability of the fluoride ion. The presence of β-hydrogens in the alkyl chains of the cation (as in TBAF) can lead to instability in the anhydrous form due to Hofmann elimination pathways; however, this is less of a concern for the hydrated forms typically used. mdpi.com

Hydration and Solvation: The reactivity of the fluoride ion is strongly attenuated by hydrogen bonding. Water molecules in BTMAF hydrate form strong hydrogen bonds with the fluoride anion, stabilizing it and reducing its "nakedness". smolecule.com Similarly, protic solvents will solvate and deactivate the fluoride ion. In polar aprotic solvents like DMF or DMSO, the fluoride ion is less strongly solvated and thus more reactive. mdpi.com The degree of "nakedness" is crucial; a highly reactive, unsolvated fluoride can be a very strong base, while a heavily solvated fluoride is a much milder nucleophile. nih.govmdpi.com

Advanced Spectroscopic and Analytical Techniques in Research on Benzyltrimethylammonium Fluoride Hydrate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and environment of atomic nuclei, offering detailed insights into reaction mechanisms. In studies involving benzyltrimethylammonium (B79724) fluoride (B91410) hydrate (B1144303), ¹H, ¹³C, and ¹⁹F NMR are routinely used for the structural confirmation of final products. researchgate.net Beyond simple characterization, advanced NMR techniques can be employed to understand the kinetics and mechanisms of fluoride transfer.

For instance, studies on analogous quaternary ammonium (B1175870) fluoride reagents, such as tetra-n-butylammonium difluorotriphenylsilicate (TBAT), have utilized a variety of NMR methods to interrogate the kinetics of fluoride transfer. ed.ac.uk Techniques like Chemical Exchange Saturation Transfer (CEST), magnetization transfer, and diffusion analysis have revealed details about ion-pairing and the dissociation of the fluoride ion. ed.ac.uk These studies demonstrate that both dissociative pathways, where the fluoride ion is liberated, and direct transfer mechanisms can operate in parallel, with their relative contributions depending on the solvent and the fluoride acceptor. ed.ac.uk

¹⁹F NMR is particularly powerful for monitoring reactions involving fluoride. It can be used to track the consumption of the fluoride source and the formation of fluorinated products or intermediates. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable information about bonding and intermolecular interactions.

Table 1: Representative NMR Spectroscopic Applications in Fluoride Chemistry

| NMR Technique | Nucleus | Information Gained | Application Example |

| ¹H and ¹³C NMR | ¹H, ¹³C | Structural elucidation of organic products synthesized using benzyltrimethylammonium fluoride hydrate as a catalyst. researchgate.net | Characterization of Hantzsch 1,4-dihydropyridines. researchgate.net |

| ¹⁹F NMR | ¹⁹F | Monitoring fluoride consumption and formation of fluorinated products; studying fluoride transfer mechanisms. ed.ac.uknih.gov | Investigating the speciation and kinetics of fluoride transfer from anhydrous fluoride sources. ed.ac.uk |

| Advanced NMR (e.g., CEST) | ¹H, ¹⁹F | Quantitative analysis of chemical exchange rates and equilibria. ed.ac.uk | Distinguishing between dissociative and direct fluoride transfer pathways. ed.ac.uk |

Infrared (IR) and Raman Spectroscopic Characterization of Reaction Intermediates

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule's functional groups and bonding arrangements. These methods are crucial for identifying transient or highly reactive intermediates that may not be observable by NMR.

In reactions where this compound acts as a catalyst or reagent, IR spectroscopy can be used alongside NMR to confirm the structure of the resulting products. researchgate.net More advanced applications involve the use of low-temperature vibrational spectroscopy to characterize reactive intermediates like acyl fluorides and acylium cations, which can be generated in situ. researchgate.net By comparing the experimental IR and Raman spectra with those predicted by quantum chemical calculations, the structures of these elusive species can be confidently assigned. researchgate.net

A powerful extension of this is infrared ion spectroscopy (IRIS), which combines mass spectrometry with IR spectroscopy. nih.gov This gas-phase technique allows for the structural characterization of highly reactive, charged intermediates in the absence of solvent or counterions, providing unambiguous structural information that is often difficult to obtain from condensed-phase experiments. nih.gov

Mass Spectrometric Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures. It is a key tool for monitoring the progress of reactions involving this compound and for identifying products and intermediates.

High-resolution mass spectrometry techniques, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, are particularly valuable. In the Hantzsch 1,4-dihydropyridine (B1200194) synthesis catalyzed by this compound, the reaction progress has been monitored by Q-TOF direct infusion electrospray ionization mass spectrometry (ESI-MS). researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments were used to identify key cationic intermediates involved in the reaction, providing direct evidence for the proposed mechanistic model. researchgate.net

The fluoride ion itself can be utilized to enhance ionization in MS. Post-column infusion of ammonium fluoride in liquid chromatography-mass spectrometry (LC-MS) has been shown to significantly enhance the ionization of certain classes of molecules, such as steroids, leading to improved detection sensitivity. nih.govresearchgate.net This occurs because the fluoride can suppress the formation of sodium adducts and promote the desired protonated or deprotonated molecular ions. researchgate.net

Table 2: Mass Spectrometry Techniques in Mechanistic Studies

| Technique | Abbreviation | Application | Insights Provided |

| Electrospray Ionization - Mass Spectrometry | ESI-MS | Monitoring reaction progress and identifying products. | Real-time tracking of reactant consumption and product formation. researchgate.net |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation of intermediates and products. | Identification of key cationic intermediates, providing mechanistic proof. researchgate.net |

| High-Resolution Mass Spectrometry | HRMS (e.g., Q-TOF, Orbitrap) | Accurate mass measurements for confident identification. | Unambiguous determination of elemental compositions for unknown compounds. nih.gov |

| Parallel Reaction Monitoring | PRM | Targeted and quantitative analysis of specific molecules. mdpi.com | Precise quantification of reactants, products, or key intermediates in a complex mixture. nih.gov |

X-ray Diffraction Studies of Related Quaternary Ammonium Fluoride Structures

While obtaining a single crystal of this compound suitable for X-ray diffraction can be challenging due to its hygroscopic nature, structural analysis of closely related compounds provides invaluable insight into the solid-state interactions of the benzyltrimethylammonium cation and the fluoride anion.

Single-crystal X-ray diffraction has been successfully used to determine the three-dimensional structure of related salts, such as benzyltrimethylammonium difluorotriphenylsilicate. rsc.org The resulting crystal structure revealed specific interactions between the ammonium cation and the anion, showing coordination to both fluorine atoms and phenyl rings of the silicate (B1173343) anion. rsc.org This kind of structural data is crucial for understanding the nature of ion pairing in the solid state, which can influence the reactivity and solubility of the fluoride source in different organic solvents.

Powder X-ray diffraction (XRD) is another useful technique for characterizing the bulk properties of crystalline quaternary ammonium salts. researchgate.net It can be used to identify crystalline phases, assess sample purity, and study structural changes under different conditions. The design and synthesis of novel anhydrous quaternary ammonium fluorides for applications like fluoride ion batteries often rely on X-ray diffraction to confirm their structure and properties. rsc.org

Future Research Directions and Emerging Perspectives

Development of Novel Benzyltrimethylammonium (B79724) Fluoride (B91410) Derivatives for Enhanced Reactivity or Selectivity

The development of new derivatives of Benzyltrimethylammonium fluoride is a promising avenue for tailoring its chemical properties to specific synthetic challenges. By modifying either the quaternary ammonium (B1175870) cation or the fluoride-containing anion, researchers can fine-tune the reagent's reactivity, selectivity, and physical properties.

Strategic modifications to the cation involve altering the substituents on the nitrogen atom. While the benzyl (B1604629) and methyl groups provide a certain level of steric and electronic influence, introducing different alkyl or aryl groups can modulate the compound's solubility, hygroscopicity, and interaction with substrates. For instance, creating more sterically hindered cations could enhance selectivity in certain reactions. Research into purely synthetic chiral quaternary ammonium fluorides has demonstrated that well-defined chiral structures can serve as effective organocatalysts for various asymmetric bond-forming reactions. acs.org

Another approach is the functionalization of the anion. An example of this is the synthesis of Benzyltrimethylammonium fluorochromate(VI), (C₆H₅CH₂)(CH₃)₃N(CrO₃F), created by reacting Benzyltrimethylammonium bromide with chromium trioxide and hydrofluoric acid. researchgate.net This derivative has proven to be a mild, selective, and efficient oxidizing agent for converting primary and secondary alcohols to their corresponding carbonyl compounds in high yields. researchgate.net This demonstrates how pairing the benzyltrimethylammonium cation with a different functional anion can generate a reagent with entirely new reactivity.

Future research will likely focus on creating a library of these derivatives to provide a toolkit for chemists. This could include derivatives with enhanced thermal stability, those suitable for specific solvent systems, or chiral variants designed for asymmetric fluorination or catalysis. acs.orgnih.gov

Table 1: Strategies for Derivative Development

| Modification Strategy | Target Property | Potential Application |

|---|---|---|

| Cation Modification | ||

| Varying alkyl/aryl groups | Solubility, Steric hindrance | Phase-transfer catalysis, Selective reactions |

| Introducing chiral moieties | Enantioselectivity | Asymmetric synthesis, Chiral catalysis |

| Anion Modification | ||

| Complexing with metal oxides | Oxidative/Reductive potential | Selective oxidation/reduction reactions |

| Pairing with bifluoride (HF₂)⁻ | Modified basicity/nucleophilicity | pH-sensitive reactions, Alternative fluoride source |

Integration of Benzyltrimethylammonium Fluoride Hydrate (B1144303) in Green Chemistry Methodologies

The principles of green chemistry—which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are central to modern chemical research. Benzyltrimethylammonium fluoride hydrate is well-suited for integration into these methodologies due to its catalytic capabilities and efficacy under environmentally benign conditions.

A significant application in this area is its use as a catalyst in solvent-free reactions. researchgate.netcmu.edu For example, BTMAFH has been shown to be an excellent and cost-effective catalyst for the Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions. researchgate.netresearchgate.net This multicomponent reaction, which involves the condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate, proceeds efficiently without the need for volatile organic solvents, thus reducing waste and environmental impact. researchgate.netresearchgate.net The ability to perform such syntheses "neat" (without a solvent) is a key goal of green chemistry. mdpi.com

Future work will likely expand the scope of BTMAFH as a green catalyst to other classes of multicomponent reactions and solvent-free transformations. Research may also focus on immobilizing the catalyst on solid supports, such as polymers or silica, to further simplify catalyst recovery and recycling, making the process more amenable to industrial-scale applications.

Exploration of this compound in New Reaction Classes and Cascade Transformations

While BTMAFH is known for its role in deprotection and as a fluoride source, its potential in more complex transformations is an active area of research. Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. These reactions are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single pot, minimizing purification steps and the use of reagents and solvents.

The use of BTMAFH as a catalyst in the multicomponent Hantzsch synthesis of 1,4-dihydropyridines is an existing example of its application in a cascade-like process. researchgate.netresearchgate.netresearchgate.net This reaction's efficiency suggests that the fluoride ion may play a crucial role in activating substrates and facilitating the series of bond-forming events.

Researchers are now exploring the use of organic-soluble fluoride sources like BTMAFH to initiate or participate in novel cascade sequences. The unique reactivity of the fluoride ion can be harnessed to trigger rearrangements, cyclizations, or addition-elimination sequences that would be difficult to achieve with other reagents. rsc.orgnih.gov For instance, the nucleophilic nature of the fluoride ion could be used to open strained rings or generate reactive intermediates that are then trapped in a subsequent intramolecular reaction.

The exploration of BTMAFH in these new reaction classes will focus on leveraging the specific properties of the fluoride ion to design novel and efficient synthetic routes to complex molecular architectures.

Table 2: Potential Applications of BTMAFH in Cascade Reactions

| Cascade Reaction Type | Role of BTMAFH | Potential Product Class |

|---|---|---|

| Michael Addition-Cyclization | Fluoride as a basic catalyst to initiate Michael addition | Functionalized cyclic compounds |

| Deprotection-Rearrangement | Silyl (B83357) ether cleavage followed by in-situ molecular rearrangement | Complex polycyclic natural product analogs |

| Ring-Opening-Fluorination | Nucleophilic opening of epoxides or aziridines followed by fluorination | Fluorinated amino alcohols or diols |

| Addition-Elimination | Initial nucleophilic addition to an activated system, followed by elimination | Highly substituted alkenes or heterocycles |

Applications of this compound in Automated Synthesis and Flow Chemistry Systems

The transition from traditional batch synthesis to automated and continuous flow manufacturing represents a significant evolution in chemical production. mit.edu Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a tank, offers numerous advantages, including enhanced safety, better temperature control, improved mixing, and straightforward scalability. durham.ac.uk

This compound possesses several properties that make it a strong candidate for integration into these advanced systems. Its solubility in common organic solvents allows for its use in homogeneous flow reactions, preventing the clogging issues that can arise with inorganic fluoride sources.

In automated synthesis, robotic systems can perform multi-step sequences without manual intervention. The role of BTMAFH as a deprotection agent for silyl ethers is particularly amenable to automation. A flow reactor could be designed where a silyl-protected compound is passed through a zone containing BTMAFH to cleave the protecting group, with the product flowing directly into the next reaction or purification step.

For fluorination reactions, flow chemistry offers a safer way to handle potentially hazardous reagents and control highly exothermic processes. durham.ac.uk The precise control over residence time in a flow reactor can lead to higher selectivity and prevent the formation of over-fluorinated byproducts. evitachem.com The use of BTMAFH as a soluble and mild fluorinating agent in a continuous flow setup could provide a safe and efficient method for producing fluorinated organic compounds. mit.edu

Future research will focus on developing optimized flow protocols for reactions utilizing BTMAFH, including catalysis, deprotection, and fluorination. This will involve designing specific reactor configurations, such as packed-bed reactors with immobilized BTMAFH derivatives or microreactors for precise reaction control, to fully leverage the benefits of this modern manufacturing technology.

Q & A

Q. What are the common synthetic routes for benzyltrimethylammonium fluoride hydrate?

BTMAF is typically synthesized via quaternization of benzyl chloride with trimethylamine, followed by anion exchange with fluoride. For hydrated forms, controlled crystallization from aqueous solutions is employed. Characterization via elemental analysis and spectroscopic methods (e.g., NMR, IR) ensures purity and hydration level accuracy .

Q. How is BTMAF·nH₂O characterized in research settings?

Key techniques include:

Q. What role does BTMAF·nH₂O play in phase-transfer catalysis?

BTMAF acts as a phase-transfer catalyst, facilitating fluoride ion transfer between aqueous and organic phases in nucleophilic substitutions. Its benzyl group enhances solubility in hydrophobic media, improving reaction rates in fluorinations and cross-coupling reactions .

Advanced Research Questions

Q. How does hydration level (n) affect BTMAF’s efficacy in macrocyclization reactions?

Hydration critically impacts reactivity:

- BTMAF·6H₂O increases macrocycle yield (49%) and selectivity (6:1 isomer ratio) compared to anhydrous BTMAF (39%, 2:1) due to improved ion dissociation.

- Excess hydration (e.g., BTMAF·10H₂O) inhibits reactions by reducing fluoride availability .

Q. What methodological optimizations are crucial for BTMAF·nH₂O in cross-coupling reactions?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance yields (84% vs. 76% in dioxane) by stabilizing transition states.

- Stoichiometry : 5 equivalents of BTMAF·6H₂O balance fluoride availability and side reactions.

- Hydration control : Pre-drying or controlled hydration prevents variability in reaction outcomes .

Q. How can researchers resolve contradictions in hydration-dependent reactivity data?

Systematic studies under inert atmospheres with rigorous hydration control (via Karl Fischer titration) are essential. For example, BTMAF·6H₂O optimizes fluoride release, while anhydrous forms may aggregate, reducing activity .

Q. What are the comparative advantages of BTMAF over TMAF or TEAF in organic synthesis?

- Solubility : BTMAF’s benzyl group enhances organic phase compatibility vs. smaller TMAF.

- Thermal stability : BTMAF tolerates higher temperatures (>100°C) in solvent-free syntheses (e.g., Hantzsch dihydropyridines).

- Selectivity : Hydrated BTMAF reduces isomerization in macrocyclization vs. TEAF·2H₂O (32% yield, 2:1 selectivity) .

Q. How does BTMAF·nH₂O influence electrochemical stability in energy storage systems?

BTMAF-derived hydrophobic interfaces (via in situ fluoride release) widen electrochemical stability windows (e.g., from 2.6 V to 2.7 V in Zn-ion batteries) by suppressing water decomposition and dendrite formation. Controlled hydration ensures stable SEI layer formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |